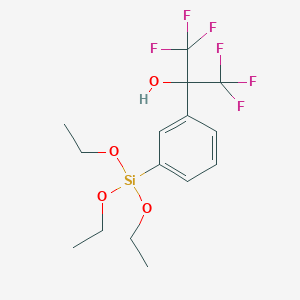

1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is a fluorinated alcohol featuring a triethoxysilyl-functionalized aromatic ring. This structural motif combines the strong electron-withdrawing effects of six fluorine atoms with the hydrolytically reactive triethoxysilyl group, making it unique among fluoroalcohol derivatives. The compound is hypothesized to exhibit enhanced acidity compared to non-silylated analogs, along with the capacity for siloxane bond formation, which is critical in surface modification and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with a triethoxysilyl-substituted phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is used in various scientific research applications, including:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions due to its high ionizing power.

Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.

Industry: The compound is used in the production of specialty polymers and materials for nanotechnology and lithography.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol involves its ability to act as a polar solvent and facilitate various chemical reactions. Its high ionizing power allows it to stabilize transition states and intermediates, making it an effective catalyst in many reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Fluoroalcohols in this family share a central hexafluoropropanol backbone but differ in substituents attached to the aromatic ring. Key analogs include:

*The target compound’s acidity is extrapolated from HFPP (pKa 8.8) , with the triethoxysilyl group likely further lowering pKa due to electron-withdrawing effects.

Acidity and Reactivity

- Acidity: Fluoroalcohol acidity correlates with substituent electronegativity. The triethoxysilyl group enhances acidity compared to HFPP (pKa 8.8) but remains less acidic than nonafluoro-tert-butyl alcohol (NFTB, pKa 5.1) .

- Reactivity : The triethoxysilyl group enables hydrolysis to form siloxane bonds, distinguishing the target compound from analogs like HFPP and HFIB. This property is pivotal in surface functionalization and hybrid material synthesis .

Key Differentiators

Functional Group Influence

- Triethoxysilyl Group: Enhances hydrolytic stability and interfacial adhesion compared to non-silylated analogs. Enables covalent bonding to silica-based substrates .

- Fluorine Content: Improves thermal stability and solvent resistance, common to all hexafluoropropanol derivatives .

Performance in Catalysis

While HFPP and HFIB excel as solvents in organic synthesis (e.g., promoting Friedel-Crafts reactions ), the target compound’s silyl group limits its utility in homogeneous catalysis but expands its role in heterogeneous systems.

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a hexafluorinated propanol moiety combined with a triethoxysilyl group attached to a phenyl ring. The presence of fluorine atoms contributes to its hydrophobicity and stability under various conditions.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of fluorinated compounds. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The hexafluorinated moiety may enhance membrane permeability or disrupt microbial cell walls, leading to increased susceptibility to antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Preliminary findings suggest that while the compound may exhibit cytotoxic effects at higher concentrations, it demonstrates selective toxicity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A431 (Carcinoma) | 15.4 | Significant inhibition observed |

| HePG2 (Liver Cancer) | 22.7 | Moderate cytotoxicity |

| HaCaT (Non-tumorigenic) | >50 | Low toxicity |

The proposed mechanism involves the interaction of the compound with cellular membranes and proteins. The fluorinated groups may alter membrane fluidity and integrity, leading to apoptosis in targeted cells. Additionally, studies suggest that the compound could interfere with specific signaling pathways associated with cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated silanes against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups exhibited up to 90% inhibition of bacterial growth at certain concentrations.

Study 2: Cancer Cell Line Evaluation

A comparative analysis was performed on several fluorinated compounds for their cytotoxic effects on cancer cell lines. The study highlighted that this compound showed promising results in inhibiting tumor growth in vitro.

Properties

Molecular Formula |

C15H20F6O4Si |

|---|---|

Molecular Weight |

406.39 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-triethoxysilylphenyl)propan-2-ol |

InChI |

InChI=1S/C15H20F6O4Si/c1-4-23-26(24-5-2,25-6-3)12-9-7-8-11(10-12)13(22,14(16,17)18)15(19,20)21/h7-10,22H,4-6H2,1-3H3 |

InChI Key |

VZHLNPYMOFPDAU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.